

The chemical structure and properties of Ac-IEPD-CHO.

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An In-depth Technical Guide to Ac-IEPD-CHO

Introduction

Ac-IEPD-CHO, also known as Granzyme B Inhibitor IV or Caspase-8 Inhibitor III, is a synthetic, cell-permeable tetrapeptide aldehyde.[1][2] It is a potent and reversible inhibitor of the serine protease Granzyme B and specific members of the caspase family, particularly caspase-8 and caspase-7.[2][3][4][5] Its ability to block key enzymatic steps in apoptotic pathways makes it an invaluable tool for researchers in cell biology, immunology, and drug development to investigate the mechanisms of programmed cell death. This guide provides a comprehensive overview of the chemical structure, properties, and applications of **Ac-IEPD-CHO**.

Chemical Structure and Properties

Ac-IEPD-CHO is a peptide mimetic with the sequence N-acetyl-Isoleucyl-Glutamyl-Prolyl-Aspartyl-aldehyde. The C-terminal aldehyde group is crucial for its inhibitory activity, as it forms a reversible covalent bond with the active site cysteine of caspases or the serine of Granzyme B.

Chemical and Physical Data

The key chemical and physical properties of **Ac-IEPD-CHO** are summarized below for easy reference.



Identifier	Value	Source
IUPAC Name	(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[2-[[(2S)-1-carboxy-3-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid	[1]
Molecular Formula	C22H34N4O9	[6][7][8]
Molecular Weight	498.53 g/mol	[2][4][6][7]
CAS Number	352520-90-2	[3][6]
Appearance	White to off-white solid	[6]
Solubility	Soluble in DMSO (e.g., 5 mg/mL or 100 mg/mL)	[6]
Purity	Typically >95% (HPLC)	

Storage and Stability

Proper storage is critical to maintain the integrity and activity of Ac-IEPD-CHO.

Condition	Duration	Notes	Source
Solid Powder	Up to 1 year at -20°C; Up to 2 years at -80°C	Store under desiccating conditions.	[6]
In DMSO (Stock Solution)	1 month at -20°C; 6 months at -80°C	Aliquot to prevent repeated freeze-thaw cycles. Use newly opened, hygroscopic DMSO for best results.	[3][6]

Biological Activity and Mechanism of Action



Ac-IEPD-CHO is a selective, reversible inhibitor of proteases that play critical roles in apoptosis. Its primary targets are Granzyme B and initiator/effector caspases.

Inhibitory Activity

The inhibitory potency of **Ac-IEPD-CHO** is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates higher potency.

Target Enzyme	Inhibition Constant (Ki)	Source
Granzyme B	80 nM	[3][4]
Caspase-7	550 nM	[4]
Caspase-8	Inhibitory activity confirmed, specific Ki not consistently reported.	[2][3]

Note: The terms IC50 and Ki are related but distinct. IC50 is the concentration of an inhibitor that reduces an enzymatic or biological response by 50% and is dependent on experimental conditions.[9] Ki is an intrinsic measure of the binding affinity between the inhibitor and the enzyme.[10][11][12]

Mechanism of Action

Ac-IEPD-CHO functions by targeting key proteases in the extrinsic and cytotoxic T-lymphocyte (CTL)-mediated apoptotic pathways.

- Granzyme B Pathway: Cytotoxic T-lymphocytes and Natural Killer (NK) cells release perforin
 and granzymes to eliminate target cells, such as virus-infected or tumor cells. Perforin forms
 pores in the target cell membrane, allowing Granzyme B to enter the cytoplasm.[13]
 Granzyme B can then initiate apoptosis through two main routes:
 - Direct Caspase Activation: Granzyme B directly cleaves and activates effector caspases,
 such as caspase-3 and caspase-7.[13]

Foundational & Exploratory

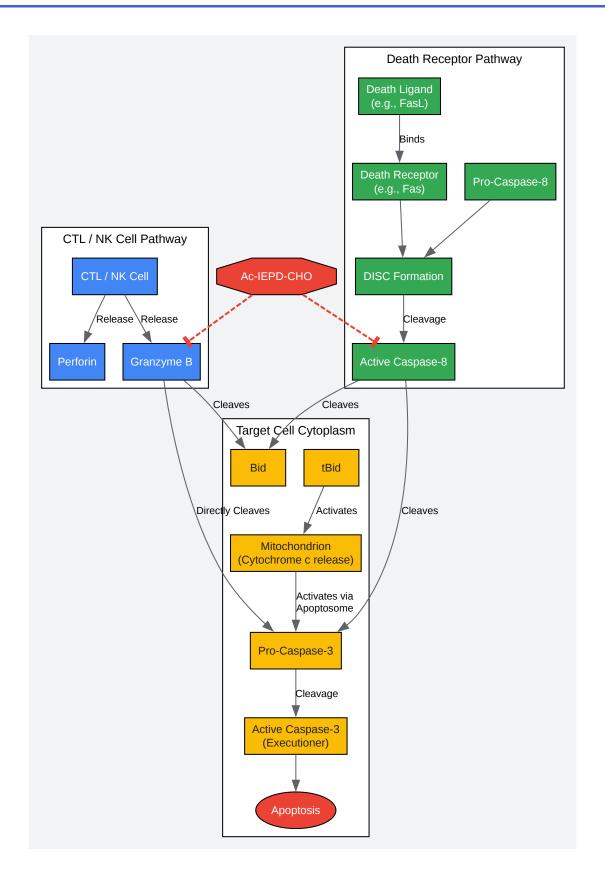




- Mitochondrial Pathway: Granzyme B cleaves the BH3-only protein Bid into its truncated form, tBid. tBid translocates to the mitochondria, inducing the release of cytochrome c, which leads to the formation of the apoptosome and activation of caspase-9.[14]
- Caspase-8 Pathway (Extrinsic Apoptosis): This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[15] Within the DISC, pro-caspase-8 is cleaved and activated. Active caspase-8 then directly activates effector caspases (caspase-3, -7) or cleaves Bid to engage the mitochondrial pathway.[15][16]

Ac-IEPD-CHO, by inhibiting Granzyme B and caspase-8, effectively blocks these signaling cascades at critical upstream points, preventing the activation of downstream executioner caspases and halting the apoptotic process.





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Caption: Mechanism of **Ac-IEPD-CHO** Inhibition in Apoptotic Pathways.



Experimental Protocols

Ac-IEPD-CHO is commonly used as a negative control or a mechanistic probe in apoptosis studies. Below are detailed protocols for its application in two key experimental assays.

Caspase Activity Assay (Colorimetric)

This assay quantifies the activity of specific caspases (e.g., caspase-3) in cell lysates by measuring the cleavage of a colorimetric substrate.

Principle: Active caspases in the cell lysate cleave a synthetic peptide substrate (e.g., Ac-DEVD-pNA for caspase-3), releasing the chromophore p-nitroaniline (pNA). The amount of pNA produced is directly proportional to caspase activity and can be measured by absorbance at 405 nm.[17]

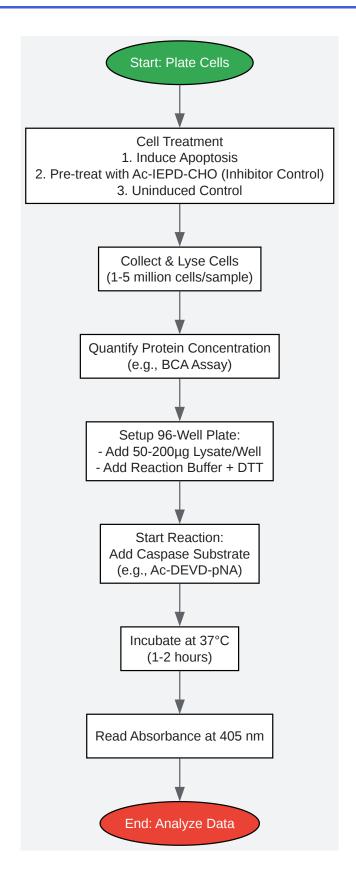
Methodology:

- Cell Culture and Treatment:
 - Plate cells at a desired density and culture overnight.
 - Pre-treat one set of cells with an appropriate concentration of Ac-IEPD-CHO (e.g., 20-50 μM) for 1-2 hours. This will serve as the inhibited control.
 - Induce apoptosis in treated and untreated cells using a known stimulus (e.g., staurosporine, TNF-α). Include an uninduced (negative) control group.[17][18]
 - Incubate for the desired period (e.g., 3-6 hours).
- Cell Lysis:
 - Collect cells (1-5 x 10⁶ per sample) by centrifugation.
 - Wash the cell pellet once with ice-cold PBS.
 - Resuspend the pellet in 50-100 μL of chilled Lysis Buffer (provided in commercial kits).[17]
 [19]



- Incubate on ice for 10-20 minutes.[17][18]
- Centrifuge at 10,000-16,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[18]
- Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA or Bradford assay. This is essential for normalizing caspase activity.[19]
- Enzymatic Reaction:
 - In a 96-well microplate, add 50-200 µg of protein lysate per well and adjust the volume to
 ~50 µL with Lysis Buffer.[17]
 - Prepare a reaction master mix: for each reaction, mix 50 μ L of 2x Reaction Buffer with 1 μ L of 1M DTT (final concentration 10 mM).[17]
 - Add 50 μL of the master mix to each well.
 - \circ Initiate the reaction by adding 5 μ L of the caspase substrate (e.g., Ac-DEVD-pNA, 4 mM stock).[17]
 - Include controls: a) blank (buffer only), b) no lysate, c) no substrate.
- Data Acquisition and Analysis:
 - Incubate the plate at 37°C for 1-2 hours, protected from light.[17]
 - Read the absorbance at 405 nm using a microplate reader.
 - Calculate the fold-increase in caspase activity by comparing the absorbance of the induced sample to the uninduced control after normalizing for protein concentration and subtracting background. The Ac-IEPD-CHO treated sample should show significantly reduced activity.





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Caption: Workflow for a Colorimetric Caspase Activity Assay.



Western Blot Analysis of Apoptosis

This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.

Principle: Western blotting separates proteins by size via SDS-PAGE, transfers them to a membrane, and uses specific antibodies to detect target proteins. In apoptosis, this can visualize the cleavage of pro-caspases into their smaller, active fragments or the cleavage of caspase substrates like PARP.[15][16][20]

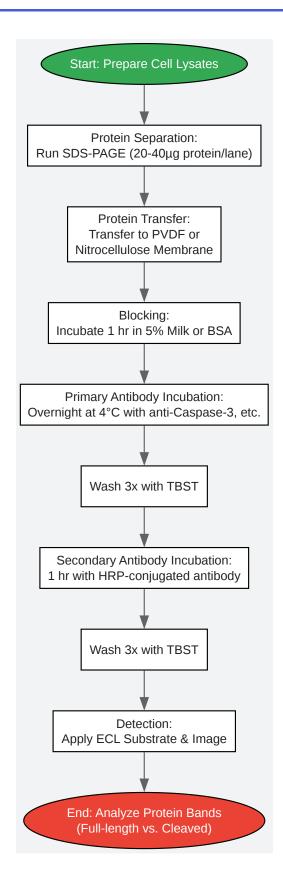
Methodology:

- Sample Preparation:
 - Culture and treat cells as described in section 4.1.
 - Collect cells and wash with ice-cold PBS.
 - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration for each lysate.
- SDS-PAGE:
 - Denature 20-40 μg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[20]
 - Load samples onto a 10-15% polyacrylamide gel. Include a pre-stained protein ladder.[20]
 - Run the gel at 100-120 V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).



- Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., anti-caspase-3, anti-PARP, anti-caspase-8) overnight at 4°C.[20] The antibody should detect both the full-length and cleaved forms.
- Wash the membrane three times with TBST for 10 minutes each.[20]
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
- Wash the membrane again three times with TBST.
- Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[20]
 - Capture the signal using a digital imager or X-ray film.
 - Analyze the results. In apoptotic samples, you should see a decrease in the band for the full-length protein (e.g., pro-caspase-3 at ~32 kDa) and the appearance of smaller bands for the cleaved, active fragments (e.g., cleaved caspase-3 at ~17/19 kDa).[15] The Ac-IEPD-CHO-treated sample should show a significant reduction or absence of these cleavage products compared to the induced, untreated sample.
 - \circ Re-probe the membrane with an antibody for a loading control (e.g., β -actin or GAPDH) to ensure equal protein loading.





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Caption: General Workflow for Western Blot Analysis of Apoptosis.



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